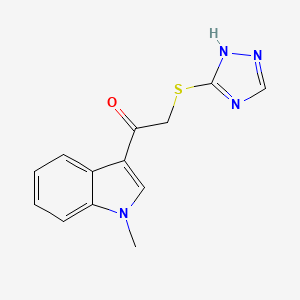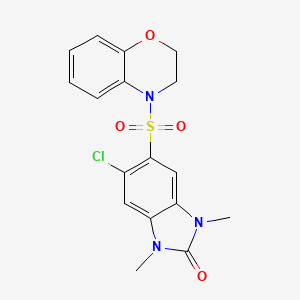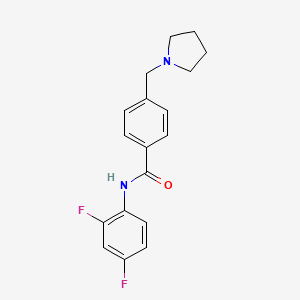![molecular formula C14H22N2O3S B4439349 3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439349.png)
3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide
描述
3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases.
科学研究应用
3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to enhance the effectiveness of chemotherapy and radiation therapy. In neurological disorders, 3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and multiple sclerosis. In autoimmune diseases, 3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide has been shown to suppress the activity of immune cells and reduce inflammation.
作用机制
3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins, resulting in the repression of gene expression. By inhibiting HDACs, 3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide increases the acetylation of histones, leading to the activation of genes that are involved in cell cycle regulation, apoptosis, and DNA damage repair.
Biochemical and Physiological Effects:
3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide induces cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. It also inhibits angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In neurological disorders, 3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide improves cognitive function and memory by increasing the expression of genes that are involved in synaptic plasticity and neuroprotection. In autoimmune diseases, 3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide suppresses the activity of immune cells, such as T cells and B cells, and reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a highly selective HDAC inhibitor, which means that it specifically targets HDACs and does not affect other enzymes or proteins. It also has a long half-life, which allows for sustained inhibition of HDACs. However, 3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural HDAC inhibitors. It also has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide. One area of research is the development of more potent and selective HDAC inhibitors that can overcome the limitations of 3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide. Another area of research is the identification of biomarkers that can predict the response to 3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide in cancer patients. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide in various diseases, including cancer, neurological disorders, and autoimmune diseases.
属性
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-(3-methylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10(2)7-8-15-14(17)12-5-6-13(11(3)9-12)16-20(4,18)19/h5-6,9-10,16H,7-8H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUCXSMVKBCTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC(C)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-ethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439273.png)
![3-isopropyl-N,1-dimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4439286.png)
![2-{[3-(4-methylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4439297.png)


![N,N,4-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4439315.png)

![N-benzyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4439338.png)

![1,3-dimethyl-7-(4-methylbenzyl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439357.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4439360.png)
![isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate](/img/structure/B4439367.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4439370.png)